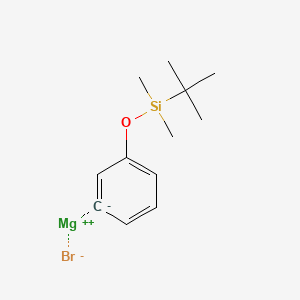
3-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in THF is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in THF is typically prepared by reacting 3-tert-butyldimethylsilyloxybromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of 3-tert-butyldimethylsilyloxyphenylmagnesium bromide follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in THF undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Catalysts: Palladium or nickel catalysts are used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in THF is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used to create complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Helps in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-tert-butyldimethylsilyloxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms, such as those in carbonyl groups, leading to the formation of new carbon-carbon bonds. The tert-butyldimethylsilyloxy group provides steric protection, enhancing the stability and selectivity of the reagent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Lacks the tert-butyldimethylsilyloxy group, making it less sterically hindered.
3-Tert-butyldimethylsilyloxyphenyl Lithium: Similar in structure but uses lithium instead of magnesium, leading to different reactivity.
3-Tert-butyldimethylsilyloxyphenyl Zinc Bromide: Uses zinc, which provides different reactivity and selectivity.
Uniqueness
3-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in THF is unique due to its combination of reactivity and stability. The tert-butyldimethylsilyloxy group provides steric hindrance, which can enhance selectivity in reactions. Additionally, the magnesium center offers a balance of reactivity that is often more manageable than lithium or zinc analogs.
Eigenschaften
Molekularformel |
C12H19BrMgOSi |
|---|---|
Molekulargewicht |
311.57 g/mol |
IUPAC-Name |
magnesium;tert-butyl-dimethyl-(phenoxy)silane;bromide |
InChI |
InChI=1S/C12H19OSi.BrH.Mg/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11;;/h6-7,9-10H,1-5H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
QKOKOWSJZUEJCV-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















